molecular formula C24H37N3O2S B4848019 N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

Cat. No. B4848019
M. Wt: 431.6 g/mol
InChI Key: MLJIJTFBWHAZED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTU is a thiourea derivative that has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, including lung, breast, and colon cancer cells. This compound has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In vivo studies have shown that this compound has antidiabetic and hypolipidemic effects, reducing blood glucose and cholesterol levels in animal models.

Advantages and Limitations for Lab Experiments

N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments, including its high purity and stability. However, this compound has limitations, including its low solubility in water and its potential toxicity. Researchers should take precautions when handling this compound and should follow established safety protocols.

Future Directions

There are several future directions for the study of N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea. One direction is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and viral infections. Another direction is to study the mechanism of action of this compound in more detail, to better understand its effects on biological processes. Additionally, researchers could explore the use of this compound in materials science, including the synthesis of metal-organic frameworks and other materials.

Scientific Research Applications

N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anticancer, antiviral, and antifungal properties. In agriculture, this compound has been used as a fungicide and insecticide. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks.

properties

IUPAC Name

1-[1-(dipentylamino)propan-2-yl]-3-(4-methyl-2-oxochromen-7-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37N3O2S/c1-5-7-9-13-27(14-10-8-6-2)17-19(4)25-24(30)26-20-11-12-21-18(3)15-23(28)29-22(21)16-20/h11-12,15-16,19H,5-10,13-14,17H2,1-4H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJIJTFBWHAZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)CC(C)NC(=S)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
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N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
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N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
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N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
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N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
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N-[2-(dipentylamino)-1-methylethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea

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